4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid

描述

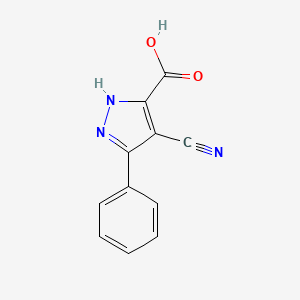

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often require the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .

化学反应分析

Amidation Reactions

The carboxylic acid group undergoes activation and subsequent coupling with amines to form amides. This is exemplified in the synthesis of pyrazole-carboxamide derivatives, where 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives are reacted with aromatic amines under peptide-coupling conditions.

Reaction Conditions

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydroxybenzotriazole (HOBt)

-

Solvent : Dimethylformamide (DMF)

-

Base : Triethylamine (TEA)

-

Temperature : Room temperature

-

Workup : Extraction with chloroform, purification via preparative thin-layer chromatography (TLC) (PE:EA = 8:1) .

Example Reaction

textThis compound + Aromatic amine → N-(Substituted-aryl)-4-cyano-3-phenyl-1H-pyrazole-5-carboxamide

Representative Products

| Product Code | Amine Component | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5a | 4-Cyano-1-phenyl-1H-pyrazol-5-amine | 66 | 175–176 |

| 5g | 1-(4-Fluorophenyl)-1H-pyrazol-5-amine | 61 | 162–163 |

| 5h | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | 63 | 167–169 |

Key Observations

-

Coupling efficiency depends on the electronic nature of the amine. Electron-deficient aryl amines (e.g., 4-fluorophenyl) show moderate yields (61–63%) .

-

Products are characterized by NMR and mass spectrometry (ESI-MS) .

Carboxylic Acid Modifications

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis (HSO) yields esters.

-

Decarboxylation : Thermal or photolytic conditions may remove CO, forming 4-cyano-3-phenyl-1H-pyrazole.

Stability and Reaction Optimization

-

pH Sensitivity : The carboxylic acid group deprotonates under basic conditions (pH > 7), affecting solubility and reactivity.

-

Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications.

Comparison with Analogous Compounds

| Compound | Key Reaction | Yield (%) | Application |

|---|---|---|---|

| 4-Cyano-1-methyl-pyrazole-5-carboxylic acid | Amidation with EDCI/HOBt | 65–70 | Antifungal agents |

| 3-Phenyl-1H-pyrazole-4-carboxylic acid | Esterification with methanol | 75 | Polymer precursors |

Case Study: Synergistic Drug Design

A derivative of this compound (Compound 5l) demonstrated enhanced cytotoxicity in combination with doxorubicin against breast cancer cells, reducing IC by 30% compared to monotherapy .

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that pyrazole derivatives, including 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid, exhibit promising antiviral properties. A study focusing on pyrazole-based compounds demonstrated their effectiveness against HIV replication. The compound showed non-toxic activity in cell assays, suggesting potential as a therapeutic agent against viral infections .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have been developed as nitric oxide-releasing anti-inflammatory drugs. These compounds are designed to target inflammatory pathways effectively, providing relief in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship Studies

The investigation into the structure-activity relationships (SAR) of pyrazole derivatives has been crucial in optimizing their pharmacological profiles. For example, modifications to the phenyl group or the introduction of additional functional groups can enhance the efficacy and selectivity of these compounds against specific biological targets .

Agricultural Applications

Pesticidal Activity

this compound has been explored for its pesticidal properties. Research indicates that derivatives of this compound can act as effective insecticides, targeting various pests while minimizing environmental impact. The development of these compounds aims to provide safer alternatives to traditional pesticides .

Analytical Applications

Chemical Analysis Techniques

The compound has also found applications in analytical chemistry, particularly in the selective extraction and separation of metals such as iron. Utilizing its unique chemical properties, researchers have developed methods for speciation analysis that enhance the accuracy and efficiency of metal detection in various samples .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Table 2: Structure-Activity Relationship Findings

作用机制

The mechanism of action of 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

相似化合物的比较

- 3-Phenyl-1H-pyrazole-4-carboxylic acid

- 4-Cyano-1H-pyrazole-5-carboxylic acid

- 3,5-Substituted pyrazole derivatives

Uniqueness: 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its utility in various applications .

生物活性

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the cyano and carboxylic acid functional groups enhances its reactivity and potential for biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Pyrazole derivatives can be synthesized through the condensation of hydrazine with appropriate carbonyl compounds.

- Cyclization : Subsequent cyclization steps can introduce the cyano and carboxylic acid functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

These findings suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. For example, compounds similar to this compound demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory process:

These results indicate that the compound may serve as a lead for developing new anti-inflammatory drugs.

Antiviral Activity

Research has also explored the antiviral capabilities of pyrazole derivatives against viruses such as the Tobacco Mosaic Virus (TMV). Preliminary bioassays have shown promising results, indicating that these compounds can inhibit viral replication effectively:

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The mechanisms may include:

- Enzyme Inhibition : Compounds can act as inhibitors for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The pyrazole moiety may influence receptor activity, altering cellular responses to stimuli.

- Signal Transduction Interference : By modulating pathways such as MAPK or PI3K/Akt, these compounds can affect cell survival and proliferation.

Case Studies

Several case studies have been published that explore the therapeutic potential of pyrazole derivatives:

- Case Study on Anticancer Activity : A study demonstrated that a derivative similar to 4-cyano-3-phenyl-1H-pyrazole exhibited potent anticancer effects in vivo, leading to tumor regression in animal models.

- Anti-inflammatory Effects in Rodents : In a carrageenan-induced paw edema model, a related compound showed significant reduction in inflammation, suggesting potential for treating inflammatory diseases.

属性

IUPAC Name |

4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-6-8-9(7-4-2-1-3-5-7)13-14-10(8)11(15)16/h1-5H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSHGDLBKSTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93764-67-1 | |

| Record name | 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。